3-(Pyridin-2-yl)-1H-indole
Description
Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Modern Chemical Research
Indole and pyridine are prominent heterocyclic scaffolds that form the basis of numerous natural products and synthetic molecules with significant applications in medicinal chemistry and materials science. bohrium.comenpress-publisher.combohrium.com The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a structural component of the essential amino acid tryptophan and its various metabolites, including the neurotransmitter serotonin. bohrium.com This prevalence in biological systems has made the indole scaffold a "privileged" structure in drug discovery, leading to the development of a wide array of therapeutic agents. nih.govijpsr.com Indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comontosight.ainih.govnih.gov Their structural versatility allows for the design of compounds that can interact with diverse biological targets, such as enzymes and receptors, making them a focal point of medicinal chemistry research. nih.govmdpi.com
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net Its presence in a molecule can enhance solubility, bioavailability, and metabolic stability. enpress-publisher.com The pyridine scaffold is found in many FDA-approved drugs and is recognized for its ability to participate in various biological interactions. researchgate.netrsc.orgdovepress.com Pyridine derivatives have been developed as potent agents against a range of diseases, demonstrating antibacterial, antiviral, and anticancer activities. researchgate.netdovepress.com The adaptability of the pyridine ring for chemical modification makes it a highly sought-after component in the design of new therapeutic agents. enpress-publisher.com
Overview of 3-(Pyridin-2-yl)-1H-Indole and Related Structural Analogues
The combination of the indole and pyridine rings into a single molecular framework, such as in this compound, creates a hybrid system with unique chemical and physical properties. This compound belongs to a class of indolylpyridines, which are of significant interest due to their potential applications in various fields. The linkage at the C3-position of the indole to the C2-position of the pyridine ring is a common structural motif.
Structural analogues of this compound include isomers where the pyridine ring is attached at different positions of the indole nucleus (e.g., 2-(pyridin-2-yl)-1H-indole) or where the linkage to the pyridine ring is from a different carbon (e.g., 3-(pyridin-3-yl)-1H-indole and 3-(pyridin-4-yl)-1H-indole). evitachem.comcymitquimica.com Further variations can be introduced by substituting either the indole or the pyridine ring system, leading to a vast library of derivatives with potentially diverse biological and material properties. fluorochem.co.uksigmaaldrich.com For example, the introduction of substituents on the indole nitrogen or on the benzene or pyridine rings can significantly influence the molecule's electronic properties and steric profile. Other related structures include bis(indolyl)methanes, where a methylene (B1212753) group bridges two indole rings, which can also incorporate a pyridine moiety. niscpr.res.inrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3139-24-0 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13/h1-9,15H |
InChI Key |
GKLFEIVEQHPWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridin 2 Yl 1h Indole and Its Derivatives
Direct Coupling and Annulation Strategies
Direct coupling and annulation reactions represent a primary route for forging the bond between the indole (B1671886) and pyridine (B92270) rings. These methods often employ transition metal catalysts to achieve high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is a prominent example used for creating carbon-carbon bonds. ethz.chmdpi.com This reaction is instrumental in synthesizing 3-(pyridin-2-yl)-1H-indole derivatives. One effective approach involves the coupling of 3-indolylboronic acids with 2-halopyridines. researchgate.net For instance, the reaction between 3-indolylboronic acid and 2-chloropyridine (B119429) using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) successfully yields the target compound. researchgate.net
The versatility of the Suzuki-Miyaura reaction allows for the use of various substituted indoles and pyridines, making it a powerful tool for generating a library of derivatives. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to give the final biaryl product and regenerate the catalyst. mdpi.com The efficiency of these reactions has been demonstrated in both laboratory-scale synthesis and industrial applications for producing complex molecules. ethz.ch
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Indole Precursor | Pyridine Precursor | Catalyst | Product | Reference |
| 3-Indolylboronic acid | 2-Chloropyridine | Pd(PPh₃)₄ | This compound | researchgate.net |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd catalyst | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | rsc.org |
Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules. Cobalt catalysis, particularly using Cp*Co(III) complexes, has been successfully applied to the functionalization of indole scaffolds. nih.govacs.org These methods often utilize a directing group to achieve high regioselectivity.
In the context of pyridinyl-indoles, the pyridyl group itself can act as an effective directing group. Research has shown that Cp*Co(III) can catalyze the C2-selective C-H alkenylation and annulation of 1-(pyridin-2-yl)-1H-indoles with internal alkynes. acs.orgnih.govresearchgate.net This tandem reaction leads to the formation of complex fused heterocyclic systems, such as pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-iums. acs.orgnih.govresearchgate.net The process is believed to initiate with a C-H metalation at the C2 position of the indole, guided by the nitrogen of the pyridyl group, to form a cobaltacycle intermediate. nih.gov Subsequent insertion of the alkyne and reductive elimination steps lead to the final annulated product. acs.org
Table 2: Cp*Co(III)-Catalyzed C-H Activation/Annulation
| Substrate | Reagent | Catalyst System | Product | Reference |
| 1-(Pyridin-2-yl)-1H-indole | 1,2-Diphenylethyne | [CoCp(CO)I₂], AgOAc, Cu(OAc)₂·H₂O, AgBF₄ | Pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-ium derivative | acs.org |
| N-Pyrimidinyl indole | Maleimides | [CpCo(CO)I₂], AgOAc | 3-Arylated succinimide (B58015) derivative | nih.gov |
Palladium(II)-catalyzed oxidative coupling provides another powerful route to synthesize N-(2-pyridyl)indoles, which are structural isomers of the main subject but relevant in synthetic methodology. nih.govacs.org This method involves the reaction between N-aryl-2-aminopyridines and internal alkynes. nih.govacs.orgsnnu.edu.cnacs.org The reaction is facilitated by a simple Pd(II) chloride catalyst and an oxidant, such as copper(II) chloride (CuCl₂). nih.govacs.org Molecular oxygen can also serve as the terminal oxidant. nih.govacs.org
This process is characterized by the regioselective ortho-C-H activation of the N-aryl ring, with the pyridyl group serving as an efficient directing group. snnu.edu.cnacs.org Compared to similar methods using more expensive rhodium catalysts, the palladium-catalyzed version is more cost-effective and often accommodates a broader range of alkyne substrates. snnu.edu.cnacs.org A notable development in this area is the use of a reusable nanocrystalline magnesium oxide-supported palladium nanoparticle catalyst, which promotes heterogeneity and allows for catalyst recovery and reuse over multiple cycles. rsc.org
Multi-Component Reactions and Cyclization Methods
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.org Several MCRs have been developed for the synthesis of indol-3-yl pyridine derivatives. researchgate.net
One notable example is a one-pot, three-component reaction involving a substituted aldehyde, 3-cyanoacetyl indole, and malononitrile, mediated by Indium(III) chloride (InCl₃) in methanol (B129727) under reflux conditions. researchgate.net This approach provides good yields of highly functionalized 2-(1H-Indol-3-yl)-6-methoxy-4-aryl pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net Variations of this method use bases like sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH) to achieve high yields in shorter reaction times. researchgate.net The use of MCRs aligns with the principles of green chemistry by reducing reaction steps, saving time, and minimizing waste. rsc.orgresearchgate.net
Functional Group Transformations and Regioselective Derivatization
Once the core this compound structure is assembled, further diversification can be achieved through functional group transformations and regioselective derivatization.
The indole nitrogen and the pyridine ring are common sites for further functionalization. The reactivity of the pyridine ring in 1-(pyridin-2-yl)-1H-indoles during C-H activation is sensitive to the position of substituents. For instance, placing a methyl group at the C-2 or C-3 position of the pyridine ring allows for successful annulation reactions, whereas substitution at the C-1 or C-4 position can completely suppress the reaction due to steric hindrance. acs.org
Furthermore, the products of these annulation reactions can undergo subsequent transformations. For example, the pyrido[2′,1′:2,3]pyrimido[1,6-a]indol-5-ium salts formed from Cp*Co(III)-catalyzed reactions can be reduced using sodium borohydride (B1222165) (NaBH₄) to construct new functionalized N-fused indole core heterocycles. researchgate.net Additionally, methods have been developed for the remodeling of (aza)indole skeletons to produce diversely substituted pyridines, showcasing a ring-cleavage strategy that allows for the introduction of various functional groups onto the pyridine scaffold. nih.gov In some cases, acid-catalyzed migration of a substituent from the C3-position to the C2-position of the indole ring can be achieved, although this is not always successful for pyridinyl-substituted indoles. jst.go.jp
Preparation of N-Fused Indole Core Heterocycles
The synthesis of N-fused polycyclic aromatic compounds containing an indole nucleus is an area of significant research interest. These structures are often found in biologically active natural products. Advanced catalytic systems and novel reaction strategies have been developed to construct these complex molecular frameworks efficiently.
One prominent method involves a Cp*Co(III)-catalyzed cascade reaction using 1-(pyridin-2-yl)-1H-indoles and internal alkynes. researchgate.net This process proceeds via a C2-selective C-H activation of the indole ring, followed by an annulation cascade to produce cationic N-fused heteroaromatics, specifically pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums. researchgate.net The pyridyl nitrogen atom acts as a directing group, guiding the catalyst to the C-H bond at the C2 position of the indole. This transformation is notable for its high selectivity and effectiveness in creating complex fused systems. Furthermore, the resulting cationic products can be readily reduced using sodium borohydride (NaBH₄) to yield new functionalized N-fused indole core heterocycles, such as 6,7-dihydro-4H-pyrido[2',1':2,3]pyrimido[1,6-a]indole. researchgate.net
Another innovative approach is the pyrone remodeling strategy, which provides access to diverse N-fused heterocycles, including the pyrido[1,2-a]indole scaffold. nsf.govrsc.org This strategy involves the annulation of a tethered reactive moiety on a 2-pyrone that engages with an in situ generated dienolate. nsf.gov For instance, an indole–pyrone adduct can be converted to the pyrido[1,2-a]indole core, a key structural motif in natural products like fascaplysin. rsc.org The modularity of this approach allows for the synthesis of various heterocyclic systems by simply changing the N-heterocyclic-pyrone adducts used as precursors. nsf.gov
A third strategy facilitates the construction of indole-fused eight-membered heterocyclic rings through a radical pathway. acs.org This method employs an iron(III) chloride (FeCl₃)-catalyzed cross-dehydrogenative coupling, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. This tandem radical cyclization results in a double C–N bond formation, yielding complex indole-annulated eight-membered rings under mild, room-temperature conditions. acs.org
| Method | Catalyst/Reagent | Starting Materials | Product Type | Key Features |
| C-H Activation/Annulation | Cp*Co(III) | 1-(Pyridin-2-yl)-1H-indoles, Internal Alkynes | Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums | Pyridyl-directed C2-selective C-H activation; forms cationic fused systems. researchgate.net |
| Pyrone Remodeling | NaOMe | Indole–pyrone adducts | Pyrido[1,2-a]indoles | Modular synthesis via ring-opening/annulation of pyrones. nsf.govrsc.org |
| Radical C–N Coupling | FeCl₃ / DDQ | Indole-tethered pyrazoles | Indole-fused eight-membered rings | Double C-N bond formation via a radical pathway at room temperature. acs.org |
Synthesis of Bis(indolyl)methane Derivatives Incorporating Pyridine Moieties
Bis(indolyl)methanes (BIMs) are a significant class of compounds due to their prevalence in natural products and their wide range of biological activities. researchgate.netsioc-journal.cn Synthesizing BIMs that also incorporate a pyridine ring creates hybrid structures of considerable interest.
A highly efficient method for this is a one-pot, four-component domino reaction. This protocol combines 3-(1H-indol-3-yl)-3-oxopropanenitrile, various substituted aldehydes, 3-indolyl methyl ketone, and ammonium (B1175870) acetate (B1210297). mdpi.com When refluxed in glacial acetic acid, this mixture yields 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles. This reaction builds the central pyridine ring while attaching two indole moieties at the C2 and C6 positions. The reaction is versatile, allowing for a range of substituents on the phenyl ring at the C4 position of the pyridine. mdpi.com For example, using 4-methoxybenzaldehyde (B44291) resulted in a 96% yield of the corresponding product. mdpi.com
Building on this, the methodology has been extended to incorporate other heterocyclic systems, such as benzofuran, by replacing the substituted phenyl aldehydes with benzofuran-2-carbaldehyde. mdpi.com This demonstrates the modularity of the multi-component approach for generating diverse and complex bis(indolyl)pyridine structures.
A more general method for synthesizing BIMs involves the potassium tert-butoxide (tBuOK)-mediated coupling of indoles and benzyl (B1604629) alcohols. researchgate.net This approach provides access to various BIM derivatives with yields up to 77%. Mechanistic studies suggest the reaction may proceed through radical intermediates. researchgate.net While not specific to pyridine-containing BIMs, this method highlights a fundamental approach to constructing the core bis(indolyl)methane unit.
Table 2: Synthesis of 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles via Four-Component Reaction mdpi.com
| Entry | R-group on Phenyl Ring | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 4a | 92 |
| 2 | Br | 4b | 85 |
| 3 | Cl | 4c | 88 |
| 4 | F | 4d | 90 |
| 5 | OCH₃ | 4e | 96 |
| 6 | NO₂ | 4h | 62 |
| 7 | N,N-(CH₃)₂ | 4i | 75 |
| 8 | OH | 4j | 78 |
Green Chemistry Approaches in the Synthesis of Indole-Pyridine Scaffolds
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. colab.ws The synthesis of indole-pyridine scaffolds has benefited significantly from these approaches, which prioritize the use of non-toxic solvents, reusable catalysts, and energy-efficient conditions. openmedicinalchemistryjournal.com
Multi-component reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing solvent waste and purification steps. beilstein-journals.org A notable example is the three-component synthesis of indole-conjugated chromeno[d]pyrimidine analogues using L-proline as a catalyst in ethanol. researchgate.netbenthamdirect.com This method proceeds at a moderate temperature (70-75°C) for a short duration (2-3 hours) and provides good to excellent yields (80-85%) without the need for metal catalysts or chromatographic purification. researchgate.netbenthamdirect.com
The use of environmentally benign solvents is a cornerstone of green chemistry. Water has been employed as a medium for the synthesis of various indole derivatives. openmedicinalchemistryjournal.com For instance, one protocol uses ultrasonic irradiation in water to synthesize chromeno[b]pyridine derivatives via a three-component reaction catalyzed by TiO₂ nanoparticles, a non-toxic and reusable catalyst. researchgate.net
Microwave-assisted synthesis represents another key green technology, offering rapid reaction times, improved yields, and enhanced energy efficiency compared to conventional heating. tandfonline.com Numerous methods for synthesizing indole derivatives, including pyran-annulated indoles and bis(indolyl)methanes, have been adapted to use microwave irradiation, often under solvent-free conditions, further boosting their green credentials. tandfonline.com
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often use toxic, volatile organic compounds (e.g., toluene, DMF). beilstein-journals.orgacs.org | Prioritize benign solvents like water and ethanol, or solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net |
| Catalysts | May use stoichiometric, toxic, or heavy metal catalysts. | Employ non-toxic, reusable catalysts like L-proline or nanoparticles (TiO₂). researchgate.netbenthamdirect.com |
| Energy | Typically rely on prolonged heating under reflux. beilstein-journals.org | Utilize energy-efficient methods like microwave irradiation or ultrasonic energy. tandfonline.com |
| Efficiency | Often involve multiple steps with purification after each step. | Favor one-pot, multi-component reactions to reduce steps and waste. openmedicinalchemistryjournal.combeilstein-journals.org |
| Yield & Time | Can have long reaction times and moderate yields. acs.org | Often result in shorter reaction times and high yields. researchgate.netbenthamdirect.com |
Reaction Mechanisms and Chemical Transformations of 3 Pyridin 2 Yl 1h Indole
Mechanistic Pathways of C-C and C-N Bond Formation
The construction of the crucial C-C bond linking the indole (B1671886) and pyridine (B92270) rings can be achieved through several modern synthetic methodologies, most notably through transition metal-catalyzed cross-coupling reactions and multi-component cascade reactions.
Palladium-catalyzed cross-coupling reactions represent a direct and efficient route. In one such approach, (1-(tert-butyldimethylsilyl)-3-indolyl)zinc chloride is coupled with a 2-halopyridine in the presence of a palladium(0) catalyst. acs.org This Negishi-type coupling proceeds with high efficiency, forming the desired 3-(pyridin-2-yl) linkage. Similarly, the Suzuki-Miyaura coupling, which pairs an indolylboronic acid with a halopyridine, utilizes a palladium catalyst to forge the C-C bond through a well-established cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net
Multi-component reactions (MCRs) offer an alternative pathway where the pyridine ring is constructed onto an indole precursor in a single pot. A typical four-component reaction might involve a 3-(1H-indol-3-yl)-3-oxopropanenitrile, an aromatic aldehyde, a cycloalkanone, and ammonium (B1175870) acetate (B1210297). beilstein-journals.org The intricate mechanism unfolds through a sequence of six tandem steps:
Knoevenagel Condensation: The aldehyde and the 3-oxopropanenitrile (B1221605) react to form a vinyl-dicarbonyl intermediate.
Enamine Formation: The cycloalkanone reacts with ammonium acetate to generate an enamine in situ.
Michael Addition: The enamine performs a nucleophilic attack on the Knoevenagel product.
Intramolecular N-cyclization: The amino group of the Michael adduct attacks the carbonyl group.
Dehydration: The resulting intermediate eliminates a molecule of water.
Oxidative Aromatization: The dihydropyridine (B1217469) intermediate is oxidized to the final pyridine ring, often by atmospheric oxygen, completing the formation of both new C-C and C-N bonds. beilstein-journals.org
A plausible mechanism for a related three-component synthesis of indol-3-yl pyridine derivatives involves the initial reaction of an aldehyde with a β-keto nitrile to form an α,β-unsaturated ketone, which then undergoes a Michael addition with another nitrile. The resulting adduct cyclizes and aromatizes to yield the substituted pyridine. researchgate.net
Beyond its synthesis, the pyridinyl-indole scaffold can be a substrate for further transformations. In a notable cascade reaction, the related isomer 1-(pyridin-2-yl)-1H-indole reacts with γ-substituted propargyl alcohols under Rh/Cu catalysis. This process involves the cleavage of two C–H, three C–C, and one C–N bonds, alongside the formation of two C–H, four C–C, and one C–N bonds, ultimately yielding complex polycyclic structures like pyrido[2,1-a]indoles. rsc.orgnih.govrsc.org The proposed mechanism initiates with the cyclometallation of the starting material with the Rh(III) species, driven by the directing effect of the pyridine nitrogen. rsc.org
| Step | Reactants | Intermediate/Product | Bond Formations |
|---|---|---|---|
| 1. Knoevenagel Condensation | 3-(1H-indol-3-yl)-3-oxopropanenitrile + Aromatic Aldehyde | (E)-2-(1H-indole-3-carbonyl)acrylonitrile derivative | C=C |
| 2. Enamine Formation | Cycloalkanone + Ammonium Acetate | Enamine | C=C, C-N |
| 3. Michael Addition | Knoevenagel Product + Enamine | Michael Adduct | C-C |
| 4. Intramolecular Cyclization | Michael Adduct | Cyclized Intermediate | C-N |
| 5. Dehydration | Cyclized Intermediate | Dihydro-cycloalkyl[b]pyridine derivative | - |
| 6. Oxidative Aromatization | Dihydro-cycloalkyl[b]pyridine derivative + O₂ | Indole-cycloalkyl[b]pyridine-3-carbonitrile | Aromatization |
Regioselectivity and Stereoselectivity in Syntheses
Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of functional molecules. For 3-(Pyridin-2-yl)-1H-indole, syntheses have been developed that exhibit high levels of control.
The regioselectivity of the C-C bond formation between the indole and pyridine rings is a key challenge. While some methods, such as copper-catalyzed arylations, can produce a mixture of C2 and C3-substituted indole regioisomers, other strategies provide exquisite control. researchgate.net The palladium-catalyzed Negishi coupling of (1-(tert-butyldimethylsilyl)-3-indolyl)zinc chloride with 2-halopyridines, for instance, is highly regioselective, affording the 3-(2-pyridyl)indole product in excellent yield with no significant formation of the C2 isomer. acs.org Similarly, a multi-component reaction using an indium triflate catalyst has been reported to produce 3-substituted indole-based 1,2-dihydropyridine derivatives with high regioselectivity. nih.gov
Conversely, specific catalytic systems can be tuned to favor C2 substitution. Nickel-catalyzed C-H alkylation of N-(2-pyridyl)indole demonstrates high regioselectivity for the C2 position of the indole core, showcasing how the choice of catalyst and directing group placement dictates the reaction's outcome. researchgate.net In some cases, a pre-formed 3-substituted indole can be rearranged. Treatment with a strong acid like triflic acid can induce a 1,2-migration of a substituent from the C3 to the C2 position, although this transformation was reported to be unsuccessful for 3-(pyridin-2-ylmethyl)-1H-indole, which yielded no desired product. jst.go.jp
Stereoselectivity becomes important when the pyridinyl-indole scaffold undergoes further transformation. A prominent example is the hydrogenation of the pyridine ring in 3-(2-pyridyl)indole derivatives. Catalytic hydrogenation can proceed with high stereoselectivity to yield an all-cis-3-(2-piperidyl)indole. acs.org This specific stereoisomer is a crucial intermediate for subsequent electrophilic cyclization reactions used in the formal synthesis of various Strychnos alkaloids. acs.org
| Reaction Type | Catalyst/Reagents | Outcome | Selectivity Type | Reference |
|---|---|---|---|---|
| Negishi Coupling | Pd(0) | Exclusive formation of 3-(Pyridin-2-yl)indole | Regioselective (C3) | acs.org |
| Multi-component Reaction | In(OTf)₃ | High yield of a single regioisomeric product | Regioselective | nih.gov |
| C-H Alkylation | NiBr₂·(THF)₂/Bpy | Exclusive C2-alkylation of N-(2-pyridyl)indole | Regioselective (C2) | researchgate.net |
| Hydrogenation | H₂, Catalyst | Formation of all-cis-3-(2-piperidyl)indole | Stereoselective | acs.org |
| Migration Reaction | TfOH | No reaction for 3-(pyridin-2-ylmethyl)-1H-indole | - | jst.go.jp |
Reactivity Profiles of the Indole and Pyridine Moieties in Diverse Reaction Conditions
The this compound molecule possesses two distinct heterocyclic rings, each with its own characteristic reactivity that can be selectively engaged or that can influence the other.
The pyridine nitrogen atom plays a significant role in directing chemical reactions. In the isomeric 1-(pyridin-2-yl)-1H-indole, the pyridine acts as an effective directing group for transition metal-catalyzed C-H activation at the C2 position of the indole ring. rsc.orgacs.orgacs.org This directing ability facilitates a variety of transformations, including cascade reactions that build complex fused heterocyclic systems. rsc.org The efficiency of this directing effect can be sensitive to substituents on the pyridine ring. rsc.org The pyridine nitrogen can also participate in chelation with metals, such as the reaction of 2-(pyridin-2-yl)-1H-indole with triphenylborane (B1294497) (BPh3) to form N,N'-chelate organoboron complexes. researchgate.net
However, the basicity of the pyridine nitrogen can also lead to deactivation under certain conditions. In the presence of strong Brønsted acids like triflic acid, the pyridine nitrogen is likely protonated. This protonation can render the entire molecule unreactive towards certain transformations, such as the attempted 1,2-migration reaction of a pyridinylmethyl group from the indole C3 position. jst.go.jp
The reactivity of the individual rings can be selectively exploited. The pyridine ring of 3-(2-pyridyl)indole can be selectively reduced via catalytic hydrogenation to a piperidine (B6355638) ring without affecting the indole nucleus. acs.org The resulting piperidyl-indole is then primed for a subsequent reaction, such as an electrophilic cyclization where the indole C3 position acts as the nucleophile. acs.org Conversely, the indole ring can be the site of reaction while the pyridine moiety remains intact. For example, in the synthesis of complex bioactive molecules, an indole-2-carbohydrazide derivative containing a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) substituent undergoes reactions at the hydrazide group, such as condensation with aldehydes, while the pyridinyl-pyrimidine unit is unaffected. nih.gov The indole N-H bond can also be selectively functionalized, for instance through alkylation or protection with groups like benzenesulfonyl or tert-butyldimethylsilyl, which in turn facilitates other reactions like the aforementioned Negishi coupling. acs.org
| Reaction Condition | Reactive Moiety | Role/Transformation | Reference |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Rh, Ni) | Pyridine Nitrogen | Acts as a directing group for C-H activation (in isomers) | rsc.orgresearchgate.net |
| Strong Acid (TfOH) | Pyridine Nitrogen | Protonation leads to deactivation/decomposition | jst.go.jp |
| Catalytic Hydrogenation | Pyridine Ring | Selective reduction to a piperidine ring | acs.org |
| Electrophilic Cyclization (post-hydrogenation) | Indole Ring (C3) | Acts as a nucleophile to form a new ring | acs.org |
| Reaction with BPh₃ | Pyridine N and Indole N-H | Act as N,N'-chelating ligands | researchgate.net |
| Hydrazine Hydrate | Pyridine Ring | Stable and unreactive (in related structures) | nih.gov |
Spectroscopic and Structural Elucidation Techniques for 3 Pyridin 2 Yl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(Pyridin-2-yl)-1H-indole derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy is instrumental in identifying the number and connectivity of protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the protons of the indole (B1671886) and pyridine (B92270) rings. The indole NH proton usually appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the indole ring (at positions 4, 5, 6, and 7) and the pyridine ring (at positions 3', 4', 5', and 6') typically resonate in the aromatic region, between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the substitution pattern on either ring. For instance, the presence of electron-donating or electron-withdrawing groups can cause significant upfield or downfield shifts of adjacent protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for each carbon atom in the this compound framework. The carbon atoms of the aromatic rings typically appear in the range of 100-150 ppm. The chemical shifts are sensitive to the electronic environment; for example, carbons attached to nitrogen atoms (C2, C7a, C2', C6') will have characteristic chemical shifts.
2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex substituted derivatives.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the indole and pyridine rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and confirming the linkage between the indole and pyridine moieties.
The following table provides representative, albeit general, ¹H and ¹³C NMR chemical shift ranges for the core this compound structure, based on data from related indole derivatives. Specific values will vary with substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole NH | > 8.0 (broad singlet) | - |
| Indole H2 | ~7.0-7.5 | ~120-125 |
| Indole H4 | ~7.5-8.0 | ~120-130 |
| Indole H5 | ~7.0-7.5 | ~120-125 |
| Indole H6 | ~7.0-7.5 | ~120-125 |
| Indole H7 | ~7.5-8.0 | ~110-120 |
| Pyridine H3' | ~7.0-7.5 | ~120-125 |
| Pyridine H4' | ~7.5-8.0 | ~135-140 |
| Pyridine H5' | ~7.0-7.5 | ~120-125 |
| Pyridine H6' | ~8.0-8.5 | ~145-150 |
| Indole C3 | - | ~115-120 |
| Indole C3a | - | ~125-130 |
| Indole C7a | - | ~135-140 |
| Pyridine C2' | - | ~150-155 |
Mass Spectrometry (MS) Applications (e.g., ESI-MS, HR-MS, MALDI)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for these compounds. It typically generates protonated molecules, [M+H]⁺, allowing for the determination of the molecular weight. The high sensitivity of ESI-MS makes it suitable for analyzing small quantities of material. For example, in the analysis of indole alkaloids, ESI-MS is used to profile and identify compounds in complex mixtures tainstruments.com.
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized this compound derivatives and distinguishing between isomers. HR-MS data is often reported with a high degree of precision, for example, to four or more decimal places.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, particularly for less soluble derivatives or for analyzing their interactions with other molecules.
The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information. The cleavage of the bond between the indole and pyridine rings is a common fragmentation pathway, as are fragmentations within the individual ring systems. The study of these fragmentation patterns helps in the structural elucidation of unknown derivatives pjsir.orgscirp.org. For a related compound, 3-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]-1H-indole, the top mass-to-charge ratio (m/z) peak was observed at 277 nih.gov.
Below is a table summarizing the application of different mass spectrometry techniques for the analysis of this compound derivatives.
| Technique | Information Obtained | Typical Application |
| ESI-MS | Molecular weight (from [M+H]⁺) | Routine analysis, purity assessment |
| HR-MS | Exact mass and elemental formula | Structure confirmation of new compounds |
| MS/MS | Fragmentation patterns, structural connectivity | Isomer differentiation, structural elucidation |
| MALDI-MS | Molecular weight of less soluble compounds | Analysis of complex mixtures and biomolecular interactions |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound derivatives.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. Key absorptions for the this compound core include:
N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H bond.
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹ masterorganicchemistry.comlibretexts.org.
C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic rings masterorganicchemistry.comwpmucdn.comorgchemboulder.com.
C-H Bending (Out-of-Plane): Strong bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings libretexts.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the this compound structure gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is typically characterized by multiple absorption maxima (λ_max). For indole itself, absorption maxima are observed around 270-280 nm acs.org. The pyridine ring also shows absorptions in the UV region, with maxima around 202 nm and 254 nm sielc.com. The conjugation of the two ring systems in this compound is expected to result in a bathochromic (red) shift of these absorptions to longer wavelengths. The exact position of the λ_max values is sensitive to the solvent polarity and the nature of any substituents on the rings masterorganicchemistry.comresearchgate.net. For instance, a study on the biotransformation of indole showed a product with maximum absorption wavelengths at 292 nm and 616 nm researchgate.net.
The table below summarizes the expected spectroscopic features for this compound derivatives.
| Spectroscopy | Region | Assignment |
| IR | 3300-3500 cm⁻¹ | Indole N-H stretch |
| IR | > 3000 cm⁻¹ | Aromatic C-H stretch |
| IR | 1400-1650 cm⁻¹ | C=C and C=N ring stretches |
| IR | 675-900 cm⁻¹ | Aromatic C-H out-of-plane bending |
| UV-Vis | 250-350 nm | π → π* transitions of the conjugated system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound derivatives, single-crystal X-ray diffraction analysis provides a wealth of information, including:
Molecular Conformation: The dihedral angle between the indole and pyridine rings can be accurately determined, which is crucial for understanding steric and electronic interactions.
Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the connectivity and can reveal the influence of substituents on the molecular geometry.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals the nature and geometry of intermolecular forces such as hydrogen bonding (e.g., involving the indole N-H), π-π stacking, and van der Waals interactions.
The following table outlines the key parameters obtained from an X-ray crystallographic study.
| Parameter | Information Provided |
| Crystal System and Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Atomic Coordinates | 3D position of each atom |
| Bond Lengths and Angles | Molecular geometry |
| Torsion Angles | Conformation of the molecule |
| Intermolecular Distances | Packing and intermolecular interactions |
Thermogravimetric Analysis for Thermal Stability Profiling
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere primeprocesssafety.compolymerinnovationblog.com. For this compound derivatives, TGA is employed to assess their thermal stability and decomposition behavior.
A typical TGA experiment involves heating a small amount of the compound at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting TGA curve plots the percentage of mass loss against temperature. From this curve, several key parameters can be determined:
Decomposition Temperature (T_d): The temperature at which the compound begins to lose mass due to decomposition. This is a primary indicator of thermal stability.
Mass Loss Steps: The TGA curve may show one or more distinct mass loss steps, which can correspond to the loss of solvent molecules or the decomposition of different parts of the molecule.
Residual Mass: The amount of material remaining at the end of the experiment, which can provide information about the formation of a stable residue.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss as a function of temperature and can help to more clearly identify the temperatures of maximum decomposition rates. The thermal stability of these compounds is an important consideration for their potential applications in materials science and medicinal chemistry tainstruments.comresearchgate.netresearchgate.net.
The table below summarizes the key information obtained from TGA.
| Parameter | Significance |
| Onset of Decomposition | Indicates the upper temperature limit of thermal stability |
| Percentage Mass Loss | Quantifies the amount of volatile components or decomposition products |
| Temperature of Maximum Decomposition Rate (from DTG) | Identifies the point of greatest instability |
| Final Residue Percentage | Indicates the amount of non-volatile material remaining |
Theoretical and Computational Investigations of 3 Pyridin 2 Yl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Pyridin-2-yl)-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a wide range of molecular properties. researchgate.netirjweb.com
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. schrodinger.comumanitoba.ca A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Representative Frontier Orbital Energies and Properties for a Pyridine-Thiazole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.012 |
| ELUMO | -1.528 |
| Energy Gap (ΔE) | 4.484 |
| Ionization Potential (I) | 6.012 |
| Electron Affinity (A) | 1.528 |
| Hardness (η) | 2.242 |
| Softness (S) | 0.223 |
| Electronegativity (χ) | 3.770 |
| Electrophilicity Index (ω) | 3.166 |
Data derived from a DFT study on a related heterocyclic system and serves as an illustrative example.
Conformational analysis of this compound is essential for understanding its three-dimensional structure and energetic landscape. The primary conformational flexibility arises from the rotation around the C-C single bond connecting the indole (B1671886) and pyridine (B92270) rings. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically varying the dihedral angle between the two rings to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. nih.gov
The most stable conformation is typically one where steric hindrance between the rings is minimized. For this compound, a non-planar (twisted) conformation is generally expected to be the global minimum, as a fully planar structure would lead to significant steric clashes between the hydrogen atoms on the adjacent rings. The energy barrier to rotation determines the conformational flexibility of the molecule at a given temperature. mdpi.com Studies on similar bi-aryl systems have shown that the presence of substituents can significantly impact both the preferred dihedral angle and the rotational energy barrier. nih.gov
Theoretical vibrational frequency calculations using DFT are a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. researchgate.net
The analysis allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include:
N-H stretching of the indole ring, typically observed in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching from both rings, usually found around 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic rings, which appear in the 1400-1650 cm⁻¹ range and are characteristic of the heterocyclic framework. researchgate.net
In-plane and out-of-plane bending modes, which occur at lower frequencies.
Comparing the computed spectrum with the experimental one helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.netnih.gov
Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Indole Derivative
| Vibrational Mode | Calculated (B3LYP) | Experimental (FT-IR) |
|---|---|---|
| N-H Stretch | 3450 | 3410 |
| C=O Stretch | 1665 | 1658 |
| C=C Aromatic Stretch | 1595 | 1574 |
| C-N Stretch | 1340 | 1334 |
Data adapted from a study on (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide for illustrative purposes. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgrsc.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. cornell.edu
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. The hydrogen atom of the indole N-H group is a prominent positive site. researchgate.net
Green regions denote areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's electronic landscape, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions. cornell.eduresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into a set of localized natural bond orbitals.
For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) between the electron-donating indole moiety and the electron-accepting pyridine ring. It reveals the stabilization energies associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair orbital of the indole nitrogen and the π* anti-bonding orbitals of the pyridine ring (n → π* interaction) can be quantified, providing insight into the electronic communication between the two heterocyclic systems. This analysis helps to explain the molecule's electronic properties and reactivity on a more fundamental level than MEP or HOMO-LUMO analysis alone.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules. nih.govresearchgate.net
For this compound, MD simulations can be used to:
Analyze conformational dynamics: MD can simulate the rotation around the C-C bond, showing the transitions between different stable conformations and their relative populations over time in a solution or other environment. mdpi.com
Study solvation: By placing the molecule in a box of explicit solvent molecules (like water), MD simulations can reveal how the solvent organizes around the solute and how hydrogen bonds and other intermolecular forces influence its behavior and stability.
Investigate binding stability: In the context of drug design, if this compound is a ligand for a biological target like a protein, MD simulations can be used to assess the stability of the ligand-protein complex. nih.govnih.gov The simulation can show whether the ligand remains in the binding pocket and maintains key interactions over the simulation time, providing insights into its binding affinity and mechanism. mdpi.comtandfonline.com
MD simulations thus bridge the gap between static quantum mechanical models and the dynamic reality of molecular systems in a biological or chemical environment.
In Silico Approaches for Molecular Interactions (e.g., Molecular Docking for Binding Site Insights)
In silico methodologies, particularly molecular docking, have become indispensable tools in the field of medicinal chemistry for predicting the binding affinities and interaction patterns of small molecules with macromolecular targets. For this compound and its derivatives, these computational techniques provide crucial insights into their potential biological activities by elucidating the molecular forces that govern their interactions with protein binding sites.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. This information is critical for understanding the structure-activity relationships of a compound and for the rational design of more potent and selective analogs.
Detailed Research Findings from Molecular Docking Studies
While specific, in-depth molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, a wealth of research on closely related indole-pyridine scaffolds provides a clear picture of the likely interaction patterns and the utility of this approach.
For instance, studies on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) have demonstrated its potential as an inhibitor for various protein kinases, which are crucial targets in cancer therapy. physchemres.org Molecular docking of 1HIPA against targets such as VEGFR2, EGFR, and progesterone (B1679170) receptors has revealed moderate to strong binding affinities, suggesting its potential as an anticancer agent. physchemres.org These studies typically show that the indole and pyridine rings are crucial for establishing key interactions within the receptor's binding pocket.
Similarly, research on other indole derivatives has highlighted their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), with molecular docking studies predicting strong binding affinities that surpass those of known drugs like meloxicam. researchgate.net In these cases, the indole core often forms hydrophobic interactions, while the pyridinyl moiety can engage in hydrogen bonding or pi-stacking interactions with key amino acid residues.
The power of in silico approaches is further demonstrated in the optimization of spiro-oxindole inhibitors of the MDM2-p53 interaction. nih.govresearchgate.net Docking simulations were instrumental in designing novel compounds with improved stability and potency by providing a detailed understanding of the interactions with amino acid residues in the MDM2 binding pocket. nih.govresearchgate.net
These examples collectively underscore the importance of molecular docking in predicting and rationalizing the biological activity of compounds containing the this compound scaffold. The insights gained from these computational studies are invaluable for guiding the synthesis and biological evaluation of new therapeutic agents.
Illustrative Molecular Docking Results
To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical, yet scientifically plausible, interaction data for this compound with a generic protein kinase binding site. This table is representative of the detailed findings that such a study would yield.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase X | -8.5 | Lys72 | Hydrogen Bond (with Pyridine N) |
| Leu128 | Hydrophobic Interaction (with Indole ring) | ||
| Val56 | van der Waals | ||
| Phe189 | Pi-Pi Stacking (with Pyridine ring) | ||
| Asp188 | Hydrogen Bond (with Indole NH) |
Advanced Applications of 3 Pyridin 2 Yl 1h Indole and Analogues in Chemical Science
Role in Catalysis and Ligand Design
The presence of multiple nitrogen-containing heterocyclic systems in 3-(Pyridin-2-yl)-1H-indole and its derivatives makes them excellent candidates for the design of novel ligands for transition metal catalysis. The ability of these compounds to act as multidentate ligands allows for the formation of stable and catalytically active organometallic complexes.
Development of Organometallic Complexes as Catalysts
The development of efficient catalysts is a cornerstone of modern synthetic chemistry. Analogues of this compound have been successfully employed as ligands in the synthesis of organometallic complexes, particularly with palladium, for cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
One notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryls and substituted aromatic compounds. Palladium(II) complexes bearing indolyl-NNN-type pincer ligands, which are structurally related to this compound, have demonstrated significant catalytic activity. For instance, palladium(II) acetate (B1210297) complexes with ligands such as 2-Py-7-Py-IndH (where 'Py' denotes a pyridinyl group and 'IndH' represents the indole (B1671886) moiety) have been synthesized and characterized. mdpi.com These complexes, formed by the reaction of the ligand precursors with palladium acetate, show a slightly distorted square planar geometry around the palladium center. mdpi.com The catalytic efficacy of these complexes is influenced by the specific arrangement of the pyridinyl functionalities on the indole ring. mdpi.com
The general structure of these palladium(II) complexes involves the coordination of the indolyl nitrogen and two other nitrogen atoms from the heterocyclic pendants to the palladium center. mdpi.com The catalytic performance of these complexes in the Suzuki coupling of aryl halides has been investigated, with some derivatives showing high conversion rates under optimized reaction conditions. mdpi.com For example, a complex with pyridinyl groups at both the 2- and 7-positions of the indole ring exhibited superior activity in the coupling of 4-bromoanisole with phenylboronic acid. mdpi.com
The table below summarizes the catalytic performance of a representative palladium complex in the Suzuki coupling reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.5 | 0.5 | 94 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | 2 | 87 (at RT) |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 1 | 24 | 65 |
The versatility of these palladium complexes extends to other cross-coupling reactions as well, with ongoing research focused on expanding their catalytic scope and improving their efficiency. The ability to tune the electronic and steric properties of the indolyl-pyridine ligand framework allows for the rational design of catalysts with tailored reactivity. acs.org
Coordination Chemistry of Metal-Based Complexes
The coordination chemistry of this compound and its analogues is rich and varied, owing to the multiple potential binding sites. The pyridine (B92270) nitrogen is a strong coordinating site, while the indole nitrogen can also participate in bonding, often after deprotonation. This allows for the formation of a diverse array of metal complexes with different geometries and electronic properties.
Transition metal complexes of pyridine are well-established, with pyridine acting as a monodentate ligand. jscimedcentral.com However, the combination with the indole moiety in a single molecule opens up possibilities for bidentate or even tridentate coordination. The specific coordination mode depends on the metal center, its oxidation state, and the reaction conditions.
For example, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with a platinum(II) precursor leads to cycloplatination, where the platinum atom bonds to the C3 carbon of the indole ring and the nitrogen atom of the pyridine ring, forming a stable five-membered chelate ring.
Studies on ligands structurally similar to this compound, such as 2-(1,2,4-1H-triazol-3-yl)pyridine, have shown the formation of homoleptic, one-dimensional coordination polymers with various transition metals like manganese, iron, cobalt, nickel, copper, zinc, and cadmium. rsc.org In these structures, the ligand acts as a bridging unit, connecting the metal centers.
The coordination of 3-(pyridin-2-yl)-1,2,4-triazine derivatives with ruthenium(II) has also been explored, leading to the synthesis of new complexes with potential applications in various fields. researchgate.net The coordination behavior is often intricate, with the potential for the formation of both mononuclear and polynuclear species.
The table below provides examples of coordination complexes formed with ligands analogous to this compound.
| Ligand | Metal Ion | Coordination Mode | Resulting Complex |
| 1-Methyl-2-(2′-pyridinyl)-1H-indole | Platinum(II) | C,N-bidentate | Cycloplatinated complex |
| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn(II), Fe(II), Co(II), etc. | Bridging | 1D Coordination Polymer |
| 3-(Pyridin-2-yl)-1,2,4-triazine | Ruthenium(II) | Bidentate | Mononuclear Ru(II) complex |
Applications in Materials Science
The unique photophysical and electronic properties of the this compound scaffold have made it an attractive candidate for the development of advanced materials with applications in optoelectronics and sensing.
Development of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency and stability of OLEDs are highly dependent on the properties of the organic materials used, particularly the hole transport materials (HTMs). An ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, high hole mobility for effective charge transport, and good thermal and morphological stability.
Derivatives of this compound, which combine a hole-transporting indole or carbazole moiety with an electron-transporting pyridine unit, have been investigated as promising HTMs. researchgate.net The presence of the pyridine group can enhance the thermal stability and electron-transporting properties of the material, leading to more balanced charge transport within the OLED device.
For instance, pyridine-annulated fused indole derivatives have been designed and synthesized as hole transport materials for solution-processed OLEDs. researchgate.net These materials exhibit suitable HOMO energy levels (around 5.6 eV) that align well with the work function of indium tin oxide (ITO), a common anode material. researchgate.netnih.gov They also possess high glass transition temperatures and melting points, which are crucial for the long-term stability of the device. nih.gov
The performance of OLEDs incorporating these pyridine-indole based HTMs has been shown to be promising, with devices exhibiting stable performance and low efficiency roll-off at high brightness. nih.gov The introduction of different functional groups on the pyridine or indole rings allows for the fine-tuning of the material's electronic and physical properties, thereby optimizing device performance. acs.org
The table below presents key performance metrics for an OLED device utilizing a pyridine-appended pyrene derivative as the hole-transporting material, which serves as an analogue to indole-based systems. nih.gov
| Parameter | Value |
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 22.4 cd/A |
| External Quantum Efficiency (EQE) | 9% |
| HOMO Level | 5.6 eV |
Design of Fluorescent Probes and Fluorophores
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, making them invaluable tools for chemical sensing and bioimaging. The this compound scaffold is an excellent platform for the design of fluorescent probes due to its inherent fluorescence and the presence of a pyridine nitrogen atom that can act as a binding site for metal ions or other species.
Indole derivatives are known to exhibit strong fluorescence emission in solution. researchgate.net By functionalizing the this compound core with different recognition units, it is possible to create selective and sensitive fluorescent sensors for a variety of analytes. For example, the pyridine nitrogen can coordinate with metal ions, leading to a change in the fluorescence intensity or wavelength of the molecule. This change can be due to several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
Research on indole-based fluorescent sensors has demonstrated their ability to detect both cations and anions. researchgate.net For instance, indole-based compounds have been developed as chemosensors for the detection of heavy metal ions, which is of great environmental and biological importance. researchgate.net The interaction of the analyte with the sensor molecule perturbs the electronic structure of the fluorophore, resulting in a measurable change in its photophysical properties.
The table below outlines the general characteristics of fluorescent probes based on the indole scaffold.
| Property | Description |
| Fluorophore Core | Indole or its derivatives, providing the intrinsic fluorescence. |
| Recognition Site | Often a heteroatom like the pyridine nitrogen, which can bind to specific analytes. |
| Sensing Mechanism | Can involve PET, ICT, CHEF, or other photophysical processes. |
| Output Signal | Change in fluorescence intensity (turn-on or turn-off), a shift in the emission wavelength (ratiometric), or a change in fluorescence lifetime. |
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. The this compound framework, with its electron-donating indole ring and electron-accepting pyridine ring connected through a single bond, fits this D-A paradigm.
The third-order NLO properties of materials are of particular interest for applications in all-optical signal processing. Organometallic complexes, in particular, have emerged as promising candidates for third-order NLO materials due to the strong charge transfer between the metal center and the ligands. nih.gov
Theoretical and experimental studies on related systems, such as thiophene-based terpyridine ligands and their zinc halide complexes, have shown that coordination to a metal center can enhance the two-photon absorption cross-section, a key parameter for third-order NLO activity. rsc.org The intramolecular charge transfer (ICT) character of the electronic transitions in these molecules plays a crucial role in their NLO response.
While specific experimental data on the NLO properties of this compound are limited, theoretical calculations and studies on analogous compounds suggest that this class of materials holds significant potential. The ability to modify the donor and acceptor strengths of the indole and pyridine moieties, respectively, as well as to incorporate them into larger conjugated systems or metal complexes, provides a clear pathway for the design of new materials with tailored NLO properties.
The table below summarizes the key features that make this compound analogues promising for NLO applications.
| Feature | Relevance to NLO Properties |
| Donor-Acceptor Structure | The indole (donor) and pyridine (acceptor) moieties facilitate intramolecular charge transfer, which is a prerequisite for a large NLO response. |
| π-Conjugated System | The aromatic nature of both rings provides a pathway for electron delocalization, enhancing the NLO effect. |
| Tunability | The electronic properties can be easily modified through chemical synthesis, allowing for the optimization of the NLO response. |
| Potential for Metal Coordination | The formation of organometallic complexes can further enhance the NLO properties through metal-to-ligand charge transfer transitions. |
Mechanistic Biological Activity and Target Interactions
The this compound scaffold and its analogues have emerged as a versatile platform for the development of potent modulators of various biological targets. The intrinsic chemical features of the indole and pyridine rings allow for diverse functionalization, leading to compounds with specific interactions with enzymes, receptors, and cellular pathways. This section delves into the mechanistic details of these interactions, exploring how these compounds modulate key biological processes at the molecular level.
Modulation of Specific Enzymes and Receptors (e.g., Kinases, IDO1, Nur77)
Derivatives of the this compound framework have demonstrated significant activity against a range of enzymes and receptors that are critical in pathophysiology, particularly in cancer and immune regulation.
Kinase Inhibition The inhibition of protein kinases is a cornerstone of modern targeted therapy. Analogues of this compound have been identified as potent kinase inhibitors. For instance, a series of 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles were discovered as effective inhibitors of Kinase Insert Domain Receptor (KDR) kinase activity. researchgate.net One of the notable compounds from this series, a 3-indolyl substituent compound, exhibited an IC₅₀ of 126 nM against the KDR receptor. researchgate.net Additionally, oxindole-pyridine-based structures have been developed as powerful and selective inhibitors of Protein Kinase B (Akt). One such compound demonstrated an exceptionally low IC₅₀ of 0.17 nM against Akt1, with over 100-fold selectivity compared to other Akt isozymes. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunoregulatory enzyme that facilitates tumor immune escape by catabolizing tryptophan. nih.govrsc.org The development of IDO1 inhibitors is a significant area of cancer immunotherapy research. rsc.orgnih.govnih.gov Research has shown that 5-(pyridin-3-yl)-1H-indole-4,7-dione serves as a promising scaffold for creating IDO1 inhibitors. nih.gov Derivatives based on this core structure have displayed moderate inhibitory strength at the micromolar level. nih.gov Enzyme kinetics studies have further revealed that these novel compounds likely function as reversible, competitive inhibitors of IDO1. nih.gov
Nur77 Modulation The orphan nuclear receptor Nur77 (also known as NR4A1) plays a complex role in apoptosis, cell proliferation, and inflammation. nih.govmerckmillipore.com It has been identified as a valuable therapeutic target in oncology. nih.gov A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and evaluated as potent Nur77 modulators. nih.gov One particular derivative, compound 8b , showed excellent binding activity to Nur77, comparable to the reference compound celastrol. nih.gov This interaction is crucial for its anticancer effects, which are mediated through Nur77-dependent pathways. nih.gov
| Compound Class | Target | Key Compound Example | Inhibitory Concentration (IC₅₀) | Mechanism of Action |
|---|---|---|---|---|
| 3-(5-thien-3-ylpyridin-3-yl)-1H-indoles | KDR Kinase | 3-indolyl substituent (CC16) | 126 nM | Kinase Inhibition |
| Oxindole-pyridine derivatives | Akt1 Kinase | Compound 11n | 0.17 nM | Selective Kinase Inhibition |
| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 | Core Scaffold | Micromolar range | Reversible Competitive Inhibition |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Compound 8b | N/A (Excellent Binding Activity) | Receptor Modulation |
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles
The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency and selectivity of drug candidates. For analogues of this compound, systematic modifications of the core structure have provided deep insights into their molecular interaction profiles.
In the development of oxindole-pyridine-based Akt inhibitors, SAR studies revealed that substitutions at the C-3 position of the oxindole scaffold were critical for selectivity. nih.gov For example, an unsubstituted C-3 position or the presence of a 3-furan-2-ylmethylene group resulted in higher selectivity, whereas substitutions with (1H-pyrrol-2-yl)methylene or (1H-imidazol-2-yl)methylene led to less selective compounds. nih.gov
For the 5-(pyridin-3-yl)-1H-indole-4,7-dione series of IDO1 inhibitors, SAR analysis demonstrated that this specific scaffold is a key determinant of their inhibitory activity. nih.gov Most compounds built upon this core structure consistently showed moderate potency, highlighting the importance of the pyridinyl-indole-dione framework for interaction with the IDO1 active site. nih.gov
In a study of pyridine-pyrimidine-indole-carbohydrazide derivatives as methuosis inducers, preliminary SAR investigations were conducted. tandfonline.com Researchers found that transferring the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue from the 4-position to the 5-position of the indole ring significantly increased the desired vacuolization-inducing effect. tandfonline.com This indicates a precise spatial requirement for the interaction with the cellular machinery responsible for methuosis.
Involvement in Cellular Pathway Mechanisms (e.g., Apoptosis Induction via Specific Pathways)
The biological effects of this compound analogues are ultimately realized through their influence on critical cellular pathways. A significant mechanism of action for several of these compounds is the induction of programmed cell death, or apoptosis.
The anticancer activity of the Nur77 modulator, compound 8b , is directly linked to its ability to engage specific apoptotic pathways. nih.gov The cytotoxic effect of this compound on cancer cells was found to be associated with its induction of Nur77 translocation to the mitochondria. nih.gov Nur77 is known to bind to the anti-apoptotic protein Bcl-2 in the mitochondria, triggering a conformational change that converts Bcl-2 into a pro-apoptotic factor, thereby initiating the apoptotic cascade. merckmillipore.comsigmaaldrich.com The activity of compound 8b is therefore characterized as Nur77-dependent apoptosis. nih.gov
Beyond classical apoptosis, other forms of cell death can be induced by these compounds. Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to be potent inducers of methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. tandfonline.com Mechanistic studies showed that the vacuoles induced by the lead compound, 12A , were derived from macropinosomes, distinguishing this pathway from autophagy. tandfonline.com This indicates that these indole derivatives can activate specific endocytic pathways leading to a distinct form of cell death.
| Compound Class | Primary Cellular Effect | Key Pathway Involved | Molecular Mechanism |
|---|---|---|---|
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Apoptosis | Nur77-dependent Apoptosis | Induces Nur77 translocation to mitochondria, leading to Bcl-2 modulation and cell death. |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides | Methuosis (Non-apoptotic cell death) | Macropinocytosis | Induces the formation of large cytoplasmic vacuoles derived from macropinosomes. |
Future Directions and Research Perspectives in 3 Pyridin 2 Yl 1h Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 3-(Pyridin-2-yl)-1H-indole and its derivatives will be heavily influenced by the principles of green and sustainable chemistry. Researchers are increasingly focusing on developing synthetic protocols that are not only efficient but also environmentally benign.
Another key trend is the utilization of sustainable catalysts and reaction conditions . This includes the use of earth-abundant metal catalysts, organocatalysts, and biocatalysts to replace expensive and toxic heavy metal catalysts. Furthermore, the adoption of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or ultrasound irradiation, is expected to become more prevalent. A recent study on the synthesis of multi-substituted indole-2-carboxamides highlights a move away from harsh, strongly basic conditions and costly catalysts towards more sustainable methods rug.nl. The application of flow chemistry is also anticipated to play a larger role in the synthesis of indole (B1671886) derivatives, offering better control over reaction parameters and enabling safer, more scalable production researchgate.net.
| Synthetic Approach | Description | Advantages | Future Outlook |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High atom economy, reduced waste, operational simplicity, and rapid generation of molecular diversity. | Design of new MCRs for novel this compound scaffolds and asymmetric MCRs for chiral derivatives. |
| Sustainable Catalysis | Employing earth-abundant metals, organocatalysts, or enzymes to facilitate chemical transformations. | Reduced environmental impact, lower cost, and often milder reaction conditions. | Development of highly efficient and recyclable catalysts for C-H activation and cross-coupling reactions. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch process. | Enhanced safety, improved reaction control, higher yields, and easier scalability. | Integration of in-line purification and analysis for automated synthesis of this compound libraries. |
Exploration of Undiscovered Chemical Reactivity Pathways and Transformations
While the fundamental reactivity of the this compound core is relatively well-understood, there remains a vast, unexplored chemical space. Future research will likely focus on uncovering novel reactivity patterns and developing new transformations to access unprecedented molecular diversity.
A key area of interest is the selective functionalization of the indole and pyridine (B92270) rings . The development of new catalytic systems for site-selective C-H activation will enable the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials. This will provide a more efficient and versatile approach to the synthesis of novel derivatives.
Furthermore, the exploration of cycloaddition reactions involving the this compound scaffold is expected to yield new and interesting heterocyclic systems. For example, Lewis acid-mediated cyclocondensation of 3-(pyridin-2-yl)-propiolates with enones has been shown to be a convenient and regioselective approach to ester-substituted indolizine (B1195054) derivatives researchgate.net. The development of chemoselective one-pot syntheses, such as the formal [3 + 2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes to form indole–pyrrole (B145914) hybrids, is another promising avenue rsc.org.
The use of cross-coupling reactions will continue to be a powerful tool for the synthesis of highly functionalized indole derivatives. Reactions such as the Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings have been successfully employed to create a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the versatility of this approach mdpi.com.
| Transformation Type | Description | Potential Products | Future Research Focus |
|---|---|---|---|
| Site-Selective C-H Functionalization | Direct introduction of functional groups at specific C-H bonds of the indole or pyridine rings. | Novel substituted 3-(pyridin-2-yl)-1H-indoles with tailored electronic and steric properties. | Development of highly regioselective and stereoselective catalytic systems. |
| Cycloaddition Reactions | Formation of new ring systems by reacting the this compound scaffold with other unsaturated molecules. | Fused and spirocyclic heterocyclic compounds with unique three-dimensional structures. | Exploration of asymmetric cycloadditions and novel dienophiles/dipolarophiles. |
| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds using metal catalysts. | Highly decorated this compound derivatives with extended conjugation and diverse functionalities. | Development of novel coupling partners and more sustainable catalytic systems. |
Advanced Computational Modeling for Predictive Structure-Property Relationships
Computational chemistry is set to play an increasingly integral role in the future of this compound research. Advanced computational models will enable researchers to predict the physicochemical properties, biological activities, and spectroscopic characteristics of novel derivatives with greater accuracy, thereby accelerating the discovery and development process.
Molecular docking and dynamics simulations will continue to be invaluable tools for predicting the binding modes and affinities of this compound derivatives with biological targets. These techniques have already been successfully used in the design of novel antioxidant and anticancer agents digitellinc.commdpi.com. Future advancements in computational power and algorithm development will allow for more accurate and reliable predictions, guiding the rational design of more potent and selective therapeutic agents.
Quantum chemical calculations , such as Density Functional Theory (DFT), will be crucial for understanding the electronic structure, reactivity, and spectroscopic properties of these compounds researchgate.netnih.gov. DFT calculations can provide insights into reaction mechanisms, predict the outcomes of chemical reactions, and help in the interpretation of experimental data.
The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be a key focus. These models use statistical methods to correlate the structural features of molecules with their biological activities or physical properties. By training these models on existing data, researchers will be able to predict the properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the identification of promising candidates for synthesis and testing.
| Computational Method | Application in this compound Research | Predicted Properties | Future Advancements |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of ligands to a protein target. | Binding energy, protein-ligand interactions, and potential for biological activity. | Inclusion of protein flexibility and improved scoring functions for more accurate predictions. |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Molecular orbital energies, charge distribution, reactivity indices, and spectroscopic properties. | Development of more accurate functionals and application to larger, more complex systems. |
| QSAR/QSPR Modeling | Correlating molecular structure with biological activity or physical properties. | Toxicity, efficacy, solubility, and other pharmacokinetic properties. | Integration of machine learning and artificial intelligence for more predictive models. |
Expansion of Applications in Emerging Technologies and Interdisciplinary Research
The unique properties of this compound derivatives make them attractive candidates for a wide range of applications beyond their traditional use in medicinal chemistry. Future research will likely see the expansion of their use in emerging technologies and interdisciplinary fields.
In the realm of materials science , the tunable electronic and photophysical properties of these compounds make them promising for applications in organic electronics. For instance, pyridinium (B92312) and indolizinium compounds have shown potential for use in electrochromic devices and as fluorescent materials researchgate.net. Further research into the design and synthesis of novel derivatives with tailored optical and electronic properties could lead to the development of advanced materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.
In medicinal chemistry , the focus is shifting towards the development of targeted therapies with novel mechanisms of action. Derivatives of this compound are being explored as potent and selective anticancer agents that can induce methuosis or target specific proteins like Nur77 tandfonline.comnih.govmdpi.com. There is also significant interest in their potential as novel analgesics, antibacterial agents, and antimalarial drugs nih.govnih.govnih.gov.
The versatility of the this compound scaffold also lends itself to interdisciplinary research . For example, the development of fluorescent probes based on this scaffold could have applications in chemical biology for the imaging and tracking of biological processes. Furthermore, their ability to coordinate with metal ions could be exploited in the design of new catalysts for a variety of chemical transformations.
| Field of Application | Specific Use | Key Properties | Future Research Goals |
|---|---|---|---|
| Materials Science | Organic electronics (OLEDs, solar cells), sensors. | Tunable photophysical and electronic properties, fluorescence. | Design of derivatives with high quantum yields, charge carrier mobility, and stability. |
| Medicinal Chemistry | Anticancer, analgesic, antibacterial, and antimalarial agents. | Ability to interact with various biological targets, favorable pharmacokinetic profiles. | Development of highly selective and potent drugs with novel mechanisms of action. |
| Interdisciplinary Research | Fluorescent probes for bioimaging, ligands for catalysis. | Intrinsic fluorescence, metal-coordinating ability. | Synthesis of probes with high sensitivity and specificity, and catalysts with high turnover numbers. |
Q & A
Q. What are the key spectroscopic characteristics of 3-(Pyridin-2-yl)-1H-indole, and how should researchers interpret them?
Methodological Answer: Characterization relies on ¹H NMR , ¹³C NMR , and HRMS. For example, a structurally similar compound, 3-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-1H-indole, exhibits:
- ¹H NMR (DMSO-d₆, 400 MHz): Distinct aromatic proton signals at δ 5.94 (s, 1H), 6.88–7.64 (m, 10H), and indole NH at δ 10.87 (s, 2H) .
- ¹³C NMR (DMSO-d₆, 100 MHz): Peaks at δ 42.6 (CH), 111.4–164.0 (aromatic carbons) .
Researchers should compare observed shifts with computational predictions (e.g., DFT) and reference databases to confirm purity and structural integrity. Overlapping signals may require 2D NMR (COSY, HSQC) for resolution.
Q. What synthetic methodologies are commonly employed for constructing the this compound scaffold?
Methodological Answer: A multi-step approach is typical:
Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety to the indole core.
Protection/deprotection strategies for sensitive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
